molecular formula C17H17N3OS B4635399 N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B4635399
M. Wt: 311.4 g/mol
InChI Key: QYDVMTMCDRBMFU-UHFFFAOYSA-N
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Description

N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Future Directions

The future directions for the study of “N-(6-butyl-1,3-benzothiazol-2-yl)nicotinamide” and similar compounds could include further exploration of their potential therapeutic applications. For instance, further studies could investigate their potential as antidiabetic agents , or their potential in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide can be achieved through several synthetic pathways. One common method involves the reaction of 6-butyl-2-aminobenzothiazole with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • (2E)-N-(6-nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
  • N-(4-chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e]thiazin-2-yl)piperazine-1-carbothioamide

Comparison: N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide stands out due to its unique structural features, such as the presence of a butyl group and a pyridine ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-3-5-12-7-8-14-15(10-12)22-17(19-14)20-16(21)13-6-4-9-18-11-13/h4,6-11H,2-3,5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDVMTMCDRBMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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